C8-Bromo Confers Superior Potency Against HIV-1 Integrase Mutants
In a study of allosteric HIV-1 integrase inhibitors (ALLINIs), the introduction of bromine at the C8 position of a quinoline scaffold conferred a critical advantage: the 8-bromo analog retained full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo analog suffered a significant loss of potency against the same mutant [1]. This evidence demonstrates that the specific placement of bromine at the C8 position, as found in the target compound, is a key determinant of robust antiviral activity in the face of clinically relevant resistance mutations.
| Evidence Dimension | Antiviral potency retention against drug-resistant HIV-1 IN A128T mutant |
|---|---|
| Target Compound Data | Retained full effectiveness |
| Comparator Or Baseline | 6-bromo quinoline analog: significant loss of potency |
| Quantified Difference | Full retention vs. significant loss |
| Conditions | HIV-1 integrase multimerization assay with ALLINI-resistant IN A128T mutant virus |
Why This Matters
This specific C8-Br substitution profile is essential for maintaining antiviral efficacy against mutant viral strains, a key advantage for developing robust antiviral leads that avoid rapid obsolescence due to resistance.
- [1] Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. *Viruses* 2022, 14(7), 1469. View Source
